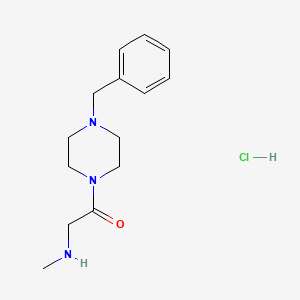

1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride

Description

1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride is a synthetic compound featuring a piperazine ring substituted with a benzyl group at the 4-position and a methylamino ethanone moiety. The hydrochloride salt form enhances its water solubility, a common trait in pharmaceutical derivatives for improved bioavailability. Structurally, it combines elements of cathinone analogs (via the β-keto-amine backbone) and piperazine-based pharmacophores, which are prevalent in central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13;/h2-6,15H,7-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHBUTWWVPVHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride (CAS: 1049765-33-4) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22ClN3O

- Molar Mass : 283.8 g/mol

- Hazard Classification : Irritant

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride exhibit various biological activities, including antiviral, anti-inflammatory, and potential neuropharmacological effects. Below is a summary of notable findings regarding its biological activity.

Antiviral Activity

A study focused on the design and synthesis of piperazine derivatives for anti-HIV activity highlighted that compounds with structural similarities to 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride demonstrated significant inhibitory effects against HIV-1 reverse transcriptase (RT). The IC50 values for some derivatives were reported, indicating their potential as antiviral agents .

Antioxidant Activity

Research has shown that piperazine derivatives can possess antioxidant properties. For instance, related compounds have been evaluated using DPPH and ABTS assays, demonstrating effective radical scavenging abilities. Although specific data for 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride is limited, the structural characteristics suggest it may also exhibit antioxidant activity .

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds in this class have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions could lead to anxiolytic or antidepressant effects; however, specific studies on this compound are still needed to confirm such activities.

Case Studies and Research Findings

The biological activity of 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral enzymes such as reverse transcriptase, which is crucial for HIV replication.

- Antioxidant Mechanisms : The ability to scavenge free radicals may reduce oxidative stress in biological systems, contributing to protective effects against cellular damage.

- Neurotransmitter Modulation : Interaction with neurotransmitter receptors may alter signaling pathways involved in mood regulation and anxiety responses.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride:

Basic Information

1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride is a chemical compound with the molecular formula C14H22ClN3O and a molar mass of 283.8 . The CAS number for this compound is 1049765-33-4 . It is also known by its synonyms, 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride .

Potential Applications

While the search results do not explicitly detail specific applications of 1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride, they do provide some context for potential uses based on related compounds:

- Antimicrobial Activity: Naphthylimides, a class of aromatic heterocyclic compounds, have shown promise as foundational structures for pharmacologically significant drugs with antimicrobial activity . For example, a compound containing a piperazinyl ring was found to enhance antimicrobial potency by interacting with the gyrase-DNA complex .

- Anticancer Agents: Mannich bases, which share structural similarities, have been reported as anticancer and cytotoxic agents . Some Mannich bases with piperazine residues have exhibited cytotoxicity towards cancer cell lines .

- Receptor Tyrosine Kinase (RTK) Inhibitors: Some compounds have been found to inhibit RTKs such as VEGFR-2, FGFR-1, PDGFRβ, and FLT-3, and possess favorable pharmacokinetic and pharmacological characteristics .

Safety

1-(4-Benzyl-1-piperazinyl)-2-(methylamino)-1-ethanone hydrochloride is classified as an irritant .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Piperazine/Piperidine Substituents: The 4-benzylpiperazinyl group in the target compound introduces significant lipophilicity compared to smaller substituents like 4-methylpiperazinyl or 4-hydroxypiperidinyl . This may enhance blood-brain barrier penetration, a critical factor for CNS activity.

Aromatic Substituents :

- The benzyl group in the target compound differs from halogenated aryl groups (e.g., 2-chlorophenyl in or 4-fluorophenyl in 4-FMC ). Halogenation typically increases metabolic stability but may reduce solubility.

Physicochemical Properties: The hydrochloride salt form ensures water solubility across analogs, as seen in 4-FMC HCl (crystalline powder) and 1-(4-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl (melting point 261–263°C) . The target compound likely shares this trait.

Cathinone Derivatives :

- Compounds like 4-MMC (mephedrone) and 4-MEC (ethylone) share the β-keto-amine backbone but lack the piperazine moiety . These analogs are known for rapid stimulant effects due to dopamine/norepinephrine reuptake inhibition.

Piperazine-Based Pharmaceuticals :

- Piperazine derivatives (e.g., aripiprazole) often target serotonin or dopamine receptors. The benzyl substituent in the target compound could modulate receptor affinity compared to smaller groups (e.g., methyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.